2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid
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Overview
Description
2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Mechanism of Action
Mode of Action
Triazine derivatives are known to interact with their targets via nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of cyanuric chloride with glycine in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the triazine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trioxo-1,3,5-triazine: Another triazine derivative with similar structural features.
2,4-Dioxo-1,3,5-triazine: A related compound with two oxo groups on the triazine ring.
2,6-Dioxo-1,3,5-triazine: A compound with oxo groups at different positions on the triazine ring.
Uniqueness
2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid is unique due to the presence of the acetic acid moiety attached to the triazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O5/c9-2(10)1-13-5-7-3(11)6-4(12)8-5/h1H2,(H,9,10)(H2,6,7,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNCDHMPZYSSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OC1=NC(=O)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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